molecular formula C11H18N2O3 B2429344 Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate CAS No. 1975118-65-0

Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate

Cat. No.: B2429344
CAS No.: 1975118-65-0
M. Wt: 226.276
InChI Key: UMFWZGQHIZBRKJ-UHFFFAOYSA-N
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Description

Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a butoxymethyl group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring at the 3-position using butyl bromide or butyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group at the 4-position using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxymethyl)-1-methylpyrazole-4-carboxylate
  • Methyl 3-(ethoxymethyl)-1-methylpyrazole-4-carboxylate
  • Methyl 3-(propoxymethyl)-1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-(butoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-5-6-16-8-10-9(11(14)15-3)7-13(2)12-10/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWZGQHIZBRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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